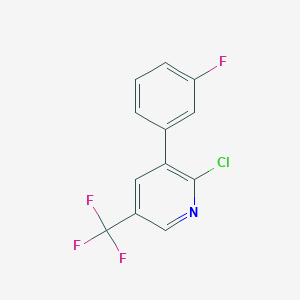2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
CAS No.: 1214367-87-9
Cat. No.: VC2662834
Molecular Formula: C12H6ClF4N
Molecular Weight: 275.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1214367-87-9 |
|---|---|
| Molecular Formula | C12H6ClF4N |
| Molecular Weight | 275.63 g/mol |
| IUPAC Name | 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H |
| Standard InChI Key | JMCASTPMUZREDC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Classification
2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives. These compounds are characterized by the presence of a fluorine atom and a pyridine ring structure, which contribute to their distinctive physical and chemical properties . The compound features a pyridine core with three key substituents:
-
A chlorine atom at the C-2 position
-
A 3-fluorophenyl group at the C-3 position
-
A trifluoromethyl (CF₃) group at the C-5 position
The compound is registered in the PubChem database with CID 46312062 . The molecular formula is C₁₂H₆ClF₄N, and it contains a combination of electron-withdrawing groups that influence its reactivity and stability.
Structural Comparison with Related Compounds
The chemical structure of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine shares similarities with several other substituted pyridines that have been more extensively studied. Table 1 compares the structural features of this compound with related derivatives.
Table 1: Structural Comparison of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine with Related Compounds
Physical and Chemical Properties
Predicted Physical Properties
Based on structural analogues like 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine , the following physical properties can be inferred for 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine:
Table 2: Estimated Physical Properties of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Chemical Reactivity
The presence of electron-withdrawing groups significantly influences the compound's chemical behavior:
Synthesis and Preparation Methods
Cross-Coupling Approach
A viable synthetic route may involve a cross-coupling reaction between 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (or a related precursor) and a 3-fluorophenylboronic acid or similar coupling partner:
Table 3: Potential Cross-Coupling Reaction Components
| Starting Material | Coupling Partner | Catalyst System | Expected Product |
|---|---|---|---|
| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | 3-Fluorophenylboronic acid | Pd(0) catalyst | 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
| 2-Chloro-3-bromo-5-(trifluoromethyl)pyridine | 3-Fluorophenylzinc chloride | Pd(II)/Pd(0) | 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine |
Fluorination and Chlorination Processes
The synthesis of various chlorinated trifluoromethylpyridines often involves multiple steps of halogenation. Based on patent literature, several approaches might be applicable:
-
Direct chlorination of 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine using chlorinating agents in the presence of catalysts .
-
Sequential halogenation processes involving trichloromethyl intermediates followed by fluorination .
For example, the patent literature describes a chlorination process using chlorine gas in carbon tetrachloride under reflux conditions, which yields various chlorinated trifluoromethylpyridines . Similarly, chlorination processes using phosphorous trichloride at elevated temperatures (180-210°C) have been reported for similar compounds .
Purification Methods
The purification of halogenated pyridines typically involves:
-
Vacuum distillation for separation of components with different boiling points .
-
Amination reactions to remove impurities with similar boiling points, followed by washing steps .
-
Chromatographic purification methods for obtaining high-purity material.
As described in patent CN107954924A, the purification process for similar compounds includes aminating reactions, multiple washing steps, and evaporation under reduced pressure to obtain high-purity products .
| Structural Feature | Contribution to Properties | Potential Application Areas |
|---|---|---|
| Trifluoromethyl group | Increased lipophilicity, metabolic stability | Pharmaceutical intermediates, Agrochemicals |
| 2-Chloro substituent | Reactivity center for modifications | Synthetic building block |
| 3-Fluorophenyl group | Altered electron distribution, lipophilicity | Drug-like molecules, Bioactive compounds |
Structure-Activity Relationships
Effect of Fluorine Substitution
The presence of fluorine atoms in the compound significantly impacts its biological activity profiles:
-
The trifluoromethyl group at position 5 likely increases the compound's lipophilicity, potentially enhancing membrane penetration in biological systems.
-
The fluorine in the phenyl ring may alter the electronic properties and metabolic stability of the molecule.
-
The combination of halogen substituents creates a unique electronic distribution that can influence binding to biological targets.
As noted in research on trifluoromethylpyridines, "The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds" .
Comparative Analysis with Structural Analogues
Table 5: Comparison of Potential Biological Activity Determinants
| Compound | Key Structural Features | Predicted Impact on Bioactivity |
|---|---|---|
| 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | Combined Cl, CF₃, and fluorophenyl | Enhanced lipophilicity, target selectivity |
| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | Smaller molecule, less lipophilic | Potentially different distribution profile |
| 2-Chloro-5-trifluoromethylpyridine | Lacks 3-position substituent | Different electronic distribution, altered activity |
Analytical Characterization
Spectroscopic Analysis
Based on related compounds, 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine would likely show distinctive spectroscopic characteristics:
-
NMR Spectroscopy: The compound would exhibit characteristic signals in both ¹H and ¹⁹F NMR spectra. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, while the fluorine atom in the phenyl ring would show coupling patterns with adjacent hydrogen atoms.
-
Mass Spectrometry: The compound would display a characteristic isotope pattern due to the presence of chlorine, which exists as two major isotopes (³⁵Cl and ³⁷Cl).
-
IR Spectroscopy: Characteristic absorption bands for C-F stretching (typically around 1000-1400 cm⁻¹) and aromatic C=C and C=N stretching would be expected.
Chromatographic Methods
For the analysis and quality control of 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, gas-liquid chromatography has been reported as an effective method for similar compounds . High-performance liquid chromatography (HPLC) with suitable detection methods (UV or mass spectrometry) would also be applicable for purity analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume